
1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol . This compound is characterized by a cyclopropane ring attached to a carboxylic acid group and a cyclohexyl ring substituted with two methyl groups at the 3 and 5 positions . It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carboxylic acid involves several steps:
Synthetic Routes: The preparation typically starts with the cyclopropanation of a suitable cyclohexyl precursor.
Reaction Conditions: The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions:
Scientific Research Applications
Applications in Pharmaceuticals
1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carboxylic acid has shown promise in pharmaceutical applications due to its biological activity:
- Anti-inflammatory Agents : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for drug development targeting inflammatory diseases .
- Pain Management : The compound's structural similarity to known analgesics suggests potential applications in pain relief formulations.
Applications in Material Science
In material science, this compound is being explored for:
- Polymer Synthesis : Its reactivity allows it to serve as a monomer or crosslinking agent in polymer chemistry, potentially leading to materials with enhanced mechanical properties and thermal stability.
- Additives in Coatings : The compound may be utilized as an additive in coatings to improve adhesion and durability due to its unique chemical structure .
Case Study 1: Pharmaceutical Development
A study evaluated the anti-inflammatory effects of derivatives of this compound. Results indicated significant reduction in inflammation markers in vitro, suggesting that this compound could serve as a lead structure for new anti-inflammatory drugs.
Case Study 2: Polymer Applications
In a recent investigation into polymer materials, researchers incorporated this compound into epoxy resins. The modified resins exhibited improved mechanical properties and thermal resistance compared to traditional formulations.
Summary Table of Applications
Application Area | Specific Use | Potential Benefits |
---|---|---|
Pharmaceuticals | Anti-inflammatory agents | Reduced inflammation |
Pain management | Effective analgesic properties | |
Material Science | Polymer synthesis | Enhanced mechanical properties |
Coating additives | Improved adhesion and durability |
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds:
Biological Activity
1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carboxylic acid (CAS No. 923233-31-2) is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may confer various biological properties. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H14O2
- Molecular Weight : 190.24 g/mol
- IUPAC Name : 1-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid
- Purity : 97.00%
Synthesis
The synthesis of this compound can be achieved through various organic reactions, including cyclopropanation and carboxylation techniques. The application of photoredox-catalyzed methods has shown promise in producing functionalized cyclopropanes from carboxylic acids with high yields .
Ethylene Biosynthesis Inhibition
One of the primary areas of research regarding this compound is its role as an inhibitor of ethylene biosynthesis in plants. Ethylene is a crucial hormone in plant development and ripening processes. Compounds similar to this compound have been studied for their ability to inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is involved in ethylene production .
Table 1: Inhibitory Activity on ACO Enzyme
Compound | ΔG (kcal/mol) | Kb (M−1) |
---|---|---|
(E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | 5.9385×10^4 |
(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94×10^4 |
(E)-2-cyclopropane-1-carboxylic acid | -6.2 | 3.53×10^4 |
The docking studies indicated that these compounds exhibit strong binding affinities to the ACO enzyme, suggesting their potential as effective inhibitors .
Herbicidal Activity
Recent studies have also highlighted the herbicidal properties of cyclopropane carboxylic acid derivatives. These compounds have shown effectiveness in controlling various weed species while maintaining safety for crops . The structural modifications in cyclopropane derivatives can enhance their herbicidal activity, making them valuable in agricultural applications.
Study on Ethylene Inhibition
A study conducted on the effects of cyclopropanecarboxylic acids demonstrated that certain derivatives significantly inhibited ethylene production in Arabidopsis thaliana. The research utilized molecular docking techniques to assess the binding interactions between these compounds and the ACO enzyme, revealing promising results for agricultural applications aimed at delaying fruit ripening and enhancing shelf life .
Comparative Analysis of Cyclopropane Derivatives
In another comparative study, various cyclopropane derivatives were analyzed for their biological activities, including anti-inflammatory and antimicrobial properties. The results indicated that modifications to the cyclopropane structure could lead to enhanced bioactivity, suggesting a pathway for developing new therapeutic agents based on these compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for cyclopropane-carboxylic acid derivatives, and how can reaction conditions be optimized?
Cyclopropane-carboxylic acid derivatives are typically synthesized via cyclopropanation reactions. A widely used method involves the reaction of sodium azide with nitriles in the presence of zinc catalysts to form tetrazole intermediates, which are further functionalized . Microwave-assisted synthesis can enhance yields and reduce reaction times for cyclopropane derivatives . Optimization strategies include:
- Temperature control : Maintaining 60–80°C to prevent side reactions.
- Catalyst selection : Zinc salts (e.g., ZnCl₂) improve regioselectivity.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
Q. What spectroscopic techniques are recommended for structural elucidation of cyclopropane derivatives?
Key techniques include:
- NMR spectroscopy : 1H and 13C NMR to confirm cyclopropane ring integrity and substituent positions. For example, cyclopropane protons typically appear as multiplets between δ 1.2–2.5 ppm .
- X-ray crystallography : Resolves stereochemistry, as demonstrated for spirocyclic cyclohexane-carboxylic acid derivatives .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of CO₂ for carboxylic acid derivatives) .
Q. How should researchers handle stability challenges during storage of cyclopropane-carboxylic acids?
Stability is influenced by:
- Temperature : Store below –20°C to prevent decomposition .
- Moisture : Use desiccants and inert atmospheres (argon/nitrogen) to avoid hydrolysis.
- Light : Amber glassware or opaque containers mitigate photodegradation .
Advanced Research Questions
Q. How can contradictory data on the biological activity of cyclopropane-carboxylic acids be resolved?
Contradictions often arise from variations in assay conditions or stereochemical purity. Methodological recommendations:
- Standardize assays : Use identical cell lines (e.g., Arabidopsis for ethylene biosynthesis studies) and control for enantiomeric purity .
- Mechanistic studies : Employ enzyme kinetics (e.g., ACC oxidase activity assays) to differentiate substrate specificity .
- Computational modeling : Predict binding affinities using DFT calculations for cyclopropane ring interactions with biological targets .
Q. What strategies mitigate decomposition during synthetic or biological experiments?
- pH control : Maintain mildly acidic conditions (pH 4–6) to stabilize the carboxylic acid group .
- Chelating agents : Add EDTA to sequester metal ions that catalyze ring-opening reactions .
- Inert matrices : Encapsulate compounds in liposomes or cyclodextrins for in vivo studies .
Q. How can researchers validate the stereochemical configuration of cyclopropane derivatives?
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB .
- Vibrational circular dichroism (VCD) : Distinguishes R/S configurations via polarized IR spectra .
- Single-crystal X-ray diffraction : Provides definitive proof of absolute configuration, as shown for spirocyclic analogs .
Q. Methodological Recommendations
- Stereoselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to control cyclopropane ring formation .
- Toxicity screening : Follow OSHA HCS guidelines for handling irritants (e.g., skin/eye protection, fume hoods) .
- Ecological disposal : Neutralize waste with 10% NaOH before incineration to prevent environmental contamination .
Properties
Molecular Formula |
C12H20O2 |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(3,5-dimethylcyclohexyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O2/c1-8-5-9(2)7-10(6-8)12(3-4-12)11(13)14/h8-10H,3-7H2,1-2H3,(H,13,14) |
InChI Key |
KLZFDRVPOKIFEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)C2(CC2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.